molecular formula C7H12ClNO2 B13960843 3-(Hydroxymethyl)piperidine-1-carbonyl chloride CAS No. 344326-73-4

3-(Hydroxymethyl)piperidine-1-carbonyl chloride

Cat. No.: B13960843
CAS No.: 344326-73-4
M. Wt: 177.63 g/mol
InChI Key: DQITZKDETUVSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a carbonyl chloride and a hydroxymethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- can be synthesized through several methods. . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 1-piperidinecarbonyl chloride, 3-(hydroxymethyl)- often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarbonyl chloride, 3-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-piperidinecarbonyl chloride, 3-(hydroxymethyl)- involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Properties

IUPAC Name

3-(hydroxymethyl)piperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-7(11)9-3-1-2-6(4-9)5-10/h6,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQITZKDETUVSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506653
Record name 3-(Hydroxymethyl)piperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344326-73-4
Record name 3-(Hydroxymethyl)piperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.